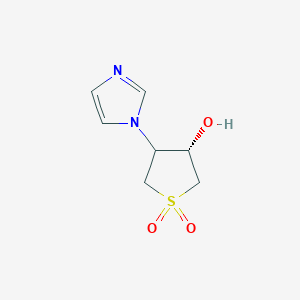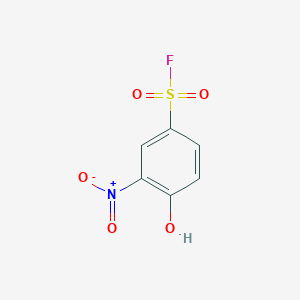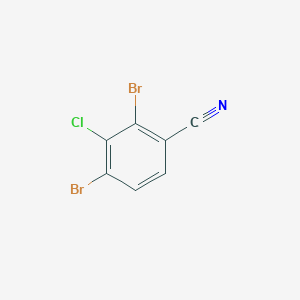
2,4-Dibromo-3-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H2Br2ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a chlorine atom at the 3 position. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3-chlorobenzonitrile can be synthesized through several methods. One common method involves the bromination and chlorination of benzonitrile. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like chlorine gas or thionyl chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic ammoxidation of 2,4-dibromo-3-chlorotoluene. This process uses a catalyst, such as vanadium oxide, and involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
2,4-Dibromo-3-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is 2,4-dibromo-3-chloroaniline.
Oxidation: Products include 2,4-dibromo-3-chlorobenzoic acid and other oxidized derivatives.
科学研究应用
2,4-Dibromo-3-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dibromo-3-chlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-3-fluorobenzonitrile
- 2,4-Dichloro-3-bromobenzonitrile
- 2,4-Dibromo-3-iodobenzonitrile
Uniqueness
2,4-Dibromo-3-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms on the benzene ring enhances its reactivity and allows for selective functionalization in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
分子式 |
C7H2Br2ClN |
|---|---|
分子量 |
295.36 g/mol |
IUPAC 名称 |
2,4-dibromo-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H2Br2ClN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H |
InChI 键 |
PIMKXEKGMYXFKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C#N)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


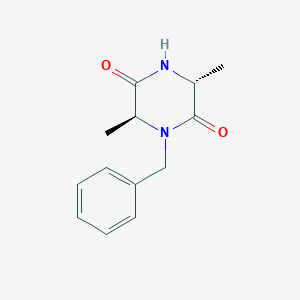

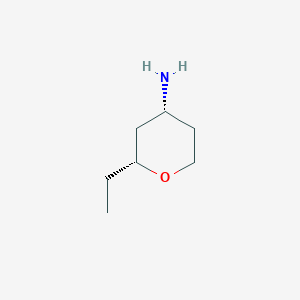
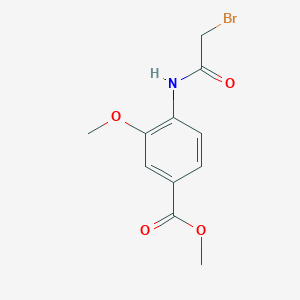
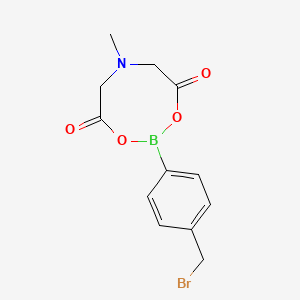
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)

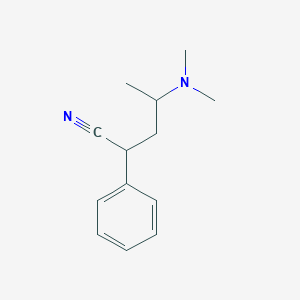
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)

